Methyl 2-anilinopyrimidine-5-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-anilinopyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-17-11(16)9-7-13-12(14-8-9)15-10-5-3-2-4-6-10/h2-8H,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKVYPYBXAVALF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656470 | |
| Record name | Methyl 2-anilinopyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937796-09-3 | |
| Record name | Methyl 2-(phenylamino)-5-pyrimidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937796-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-anilinopyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies for Methyl 2 Anilinopyrimidine 5 Carboxylate and Analogues
Established Synthetic Pathways to the Pyrimidine-5-carboxylate Scaffold
The formation of the central pyrimidine (B1678525) ring, particularly with a carboxylate substituent at the C5 position, can be achieved through several established synthetic methodologies. These routes offer flexibility in introducing various substituents and are chosen based on the availability of starting materials and desired substitution patterns.
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. researchgate.netbeilstein-journals.org This approach is valued for its atom economy, reduction in waste, and operational simplicity. beilstein-journals.org
For the synthesis of pyrimidine scaffolds, MCRs often involve the condensation of a 1,3-dicarbonyl compound (or its equivalent), an aldehyde, and a nitrogen-containing species like (thio)barbituric acid. rsc.org A particularly relevant sustainable method involves an iridium-catalyzed reaction of amidines with up to three different alcohols. nih.gov This process proceeds through a series of condensation and dehydrogenation steps to build the pyrimidine ring, offering a regioselective route to highly substituted pyrimidines. nih.gov While not directly yielding the aniline (B41778) group at the C2 position, these MCRs provide the versatile pyrimidine-5-carboxylate core, which can be further modified.
A common MCR for related structures involves the reaction of barbituric acid, an aldehyde, and malononitrile. rsc.org The mechanism typically begins with a Knoevenagel condensation between the aldehyde and the active methylene (B1212753) compound, followed by a Michael addition of the barbituric acid and subsequent cyclization. rsc.org
Table 1: Examples of Multi-Component Reactions for Pyrimidine Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |
|---|---|---|---|---|
| Amidine | Alcohol 1 | Alcohol 2 | Iridium-pincer complex | Substituted Pyrimidine |
| Aryl Aldehyde | Malononitrile | (Thio)barbituric acid | Base catalyst, EtOH/H2O or solvent-free | Pyrano[2,3-d]pyrimidine |
Nucleophilic aromatic substitution (SNAr) is a cornerstone method for introducing nucleophiles, such as anilines, onto electron-deficient heterocyclic rings like pyrimidine. researchgate.netrsc.org This pathway is particularly effective for synthesizing 2-anilinopyrimidine derivatives. The reaction typically involves a pyrimidine ring bearing a good leaving group, most commonly a halogen (like chlorine), at the C2 position.
The synthesis of Methyl 2-anilinopyrimidine-5-carboxylate via this method would start with a precursor such as Methyl 2-chloropyrimidine-5-carboxylate. The electron-withdrawing nature of the pyrimidine nitrogens and the C5-carboxylate group activates the C2 position towards nucleophilic attack by aniline. researchgate.net The reaction proceeds through a Meisenheimer complex intermediate. rsc.org
Microwave irradiation has been shown to significantly accelerate these SNAr reactions, leading to higher yields in shorter reaction times compared to conventional heating. rsc.orgrsc.org The efficiency of the substitution can be influenced by the electronic properties of substituents on the aniline nucleophile. Electron-donating groups on the aniline ring generally increase its nucleophilicity and can lead to higher reaction yields. rsc.org
The most fundamental approach to constructing the pyrimidine ring involves the condensation of a three-carbon (C-C-C) fragment with a compound providing the nitrogen-carbon-nitrogen (N-C-N) unit. bu.edu.eg Amidines, guanidines, or ureas serve as the N-C-N component, which cyclize with a 1,3-bifunctional three-carbon precursor. bu.edu.eg
A specific and high-yielding method for synthesizing 2-substituted pyrimidine-5-carboxylic esters has been developed that utilizes the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol. organic-chemistry.org This pre-functionalized three-carbon unit reacts directly with various amidinium salts in a condensation reaction to afford the desired pyrimidine-5-carboxylate scaffold. organic-chemistry.org This method is advantageous as it directly installs the C5-ester group and allows for variation at the C2 position based on the choice of amidine. For the target molecule, the corresponding N-phenylamidinium salt would be used.
Cycloaddition reactions also provide a pathway to the pyrimidine core. For instance, 1,2,3-triazines can undergo cycloaddition with amidines to yield 2,5-disubstituted pyrimidines. nih.gov Similarly, Cu(II)-catalyzed cycloaddition of alkynes with nitrogen-containing molecules like amidines is a powerful tool for pyrimidine construction. mdpi.com
Functionalization and Derivatization Strategies for this compound
Once the this compound core is assembled, further structural diversity can be achieved by introducing substituents on either the pyrimidine ring or the aniline moiety. These modifications are crucial for tuning the molecule's properties for various applications.
The pyrimidine ring is electron-deficient, which dictates its reactivity towards various reagents. researchgate.net While electrophilic substitution is generally difficult, nucleophilic substitution of leaving groups at the C4 or C6 positions is a common strategy. If the synthesis starts from a 2-anilino-4-chloropyrimidine-5-carboxylate, the C4 position is primed for reaction with a wide range of nucleophiles.
Direct C-H functionalization is an emerging and powerful tool for modifying heterocyclic rings. nih.gov While challenging on the electron-poor pyrimidine ring, specific methodologies can achieve site-selective amination at the C2 position, though this is more relevant for building the initial scaffold than for post-synthetic modification of a 2-anilino derivative. nih.gov Other functionalization can include transformations of the C5-carboxylate group into amides or other derivatives, providing another handle for structural modification. nih.gov
Modifying the aniline portion of the molecule is a widely used strategy to explore structure-activity relationships (SAR) in medicinal chemistry. researchgate.netnih.gov This is typically achieved not by post-synthetic modification of the aniline ring, but by employing a diverse range of substituted anilines during the initial SNAr coupling step with the 2-chloropyrimidine (B141910) precursor. rsc.orgrsc.org
This approach allows for the introduction of a vast array of functional groups at the ortho, meta, and para positions of the aniline ring. Studies have successfully incorporated substituents including alkyl, halogen, trifluoromethyl, nitro, phenyl, hydroxyl, and methoxy (B1213986) groups. nih.govrsc.orgresearchgate.net The choice of substituent can significantly impact the biological activity of the final compound. nih.govnih.gov
Table 2: Examples of Substituted Anilines Used in the Synthesis of 2-Anilinopyrimidine Analogues
| Aniline Substituent | Position | Synthetic Method | Reference |
|---|---|---|---|
| Methyl | para | Microwave-assisted SNAr | rsc.org |
| Chloro | para | Microwave-assisted SNAr | rsc.org |
| Fluoro | para | Microwave-assisted SNAr | rsc.org |
| Trifluoromethyl | para | Microwave-assisted SNAr | rsc.org |
| Nitro | para | Microwave-assisted SNAr | rsc.org |
| Hydroxymethyl | ortho | Microwave-assisted SNAr | rsc.org |
| 3-fluoro-4-fluoro-phenylcyclopropane-1,1-dicarboxamide | meta/para | Multi-step synthesis with SNAr | nih.gov |
This strategy of varying the aniline component has been instrumental in the development of kinase inhibitors, where the aniline moiety often interacts with key residues in the enzyme's active site. nih.govnih.gov
Transformations at the Carboxylate Ester Group
The carboxylate ester group at the C5 position of the pyrimidine ring in this compound is a versatile functional handle that can be readily transformed into other functionalities, thereby expanding the chemical diversity of this scaffold. Key transformations include hydrolysis to the corresponding carboxylic acid, reduction to a hydroxymethyl group, and conversion to amides.
Hydrolysis: Alkaline hydrolysis is a standard method to convert the methyl ester to the corresponding carboxylic acid. This transformation is typically achieved by treating the ester with a base such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a suitable solvent system like water or aqueous ethanol (B145695). The resulting carboxylate salt is then neutralized with an acid to yield the free carboxylic acid. This carboxylic acid derivative serves as a crucial intermediate for further modifications, such as decarboxylation or conversion into various amide analogues.
Reduction: The ester group can be reduced to a primary alcohol (a hydroxymethyl group) using powerful reducing agents. Lithium aluminium hydride (LiAlH₄) is effective for this transformation, readily converting pyrimidine-5-carboxylates to the corresponding 5-hydroxymethyl derivatives. researchgate.net It is important to control the reaction conditions, as LiAlH₄ can sometimes also reduce the pyrimidine ring itself, leading to dihydropyrimidine (B8664642) byproducts. researchgate.netrasayanjournal.co.in The choice of solvent and temperature can influence the selectivity of the reduction. For instance, performing the reaction at lower temperatures can favor the reduction of the ester group over the ring. researchgate.net Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce esters. benthamdirect.com
Amidation: The conversion of the methyl ester to an amide is a common and important transformation for generating analogues with diverse biological activities. This can be achieved through several routes. One common method involves the initial hydrolysis of the ester to the carboxylic acid, followed by coupling with a desired amine using standard peptide coupling reagents. Alternatively, direct amidation of the ester can be performed by heating it with an amine, although this often requires harsh conditions. More advanced methods for direct amidation from carboxylic acids utilize activating agents or catalysts. For example, urea (B33335) can serve as a nitrogen source in the presence of catalysts like Mg(NO₃)₂ to form primary amides directly from the corresponding carboxylic acids. nih.gov
The following table summarizes these key transformations:
Table 1: Transformations of the Carboxylate Ester Group
| Transformation | Reagents & Conditions | Product Functional Group |
|---|---|---|
| Hydrolysis | LiOH or NaOH, H₂O/Ethanol, then H⁺ | Carboxylic Acid (-COOH) |
| Reduction | LiAlH₄, Anhydrous solvent (e.g., THF) | Primary Alcohol (-CH₂OH) |
Advanced Synthetic Techniques and Methodological Innovations
Modern synthetic chemistry has introduced several advanced techniques that enhance the efficiency, yield, and environmental friendliness of synthesizing pyrimidine derivatives. These include microwave-assisted synthesis, palladium-catalyzed cross-coupling reactions, and the application of green chemistry principles.
Microwave (MW) irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving yields compared to conventional heating methods. nih.govrsc.org For the synthesis of 2-anilinopyrimidines, microwave assistance is particularly effective in the key aromatic nucleophilic substitution (SNAr) step, where a 2-chloropyrimidine precursor reacts with an aniline derivative. nih.govrsc.org
This technique dramatically reduces reaction times from several hours to just a few minutes. nih.govrsc.org For example, the reaction of 2-chloro-4,6-dimethylpyrimidine (B132427) with various substituted anilines in ethanol at 160 °C under microwave irradiation can be completed in as little as 10 minutes, affording the desired 2-anilinopyrimidine products in high yields (71–99%). researchgate.net This rapid and high-yield synthesis is considered a "green" method due to its energy efficiency and reduced byproduct formation. nih.govresearchgate.net The efficiency of the reaction can be influenced by the electronic effects of substituents on the aniline, which impact the nucleophilicity of the amino group. nih.gov
Palladium-catalyzed cross-coupling reactions are cornerstone methodologies for the construction of C-C and C-N bonds, offering remarkable versatility in the synthesis of complex molecules like 2-anilinopyrimidine analogues.
Suzuki-Miyaura Coupling: This reaction is invaluable for creating C-C bonds by coupling a halogenated pyrimidine with a boronic acid or ester. researchgate.netnih.gov It allows for the introduction of various aryl or heteroaryl substituents at specific positions on the pyrimidine ring, which is crucial for structure-activity relationship (SAR) studies. mdpi.com For instance, a 2-chloro-5-bromopyrimidine scaffold can be selectively functionalized. The more reactive bromine at the C5 position can first undergo a Suzuki coupling with an arylboronic acid, followed by a subsequent reaction at the C2 chloro position. The electron-deficient nature of the pyrimidine ring makes it highly reactive in Suzuki couplings, often making chloropyrimidines suitable substrates where aryl chlorides might otherwise be unreactive. acs.org Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used catalyst for these transformations. nih.govmdpi.com
Buchwald-Hartwig Amination: This reaction is one of the most powerful methods for forming the critical C-N bond between the pyrimidine core and the aniline moiety. wikipedia.org It involves the palladium-catalyzed coupling of an amine with an aryl halide (or triflate). wikipedia.orglibretexts.org This method is often superior to traditional SNAr reactions, especially for less reactive anilines or when milder conditions are required. The choice of palladium precursor, ligand, and base is critical for the success of the reaction. nih.gov Ligands such as Xantphos, in combination with a palladium source like Pd₂(dba)₃ or PdCl₂(PPh₃)₂, and a base like sodium tert-butoxide, have proven effective for the synthesis of N-arylpyrimidin-2-amines. nih.gov This reaction has significantly broadened the scope of accessible 2-anilinopyrimidine derivatives. wikipedia.org
The following table compares these two key cross-coupling reactions:
Table 2: Palladium-Catalyzed Cross-Coupling Reactions in Pyrimidine Synthesis
| Reaction | Bond Formed | Key Reactants | Typical Catalyst System |
|---|---|---|---|
| Suzuki-Miyaura | Carbon-Carbon (C-C) | Halogenated Pyrimidine + Arylboronic Acid | Pd(PPh₃)₄, Base (e.g., K₃PO₄, Na₂CO₃) |
Green Chemistry Principles in Pyrimidine Synthesis
The synthesis of pyrimidines is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rasayanjournal.co.innih.gov Traditional methods often rely on toxic reagents and volatile organic solvents, but modern approaches offer more sustainable alternatives. rasayanjournal.co.in
Key green strategies applicable to pyrimidine synthesis include:
Microwave and Ultrasound-Assisted Synthesis: As discussed, these techniques reduce reaction times and energy consumption. rasayanjournal.co.innih.gov
Use of Green Solvents and Catalysts: Replacing hazardous solvents with water or ionic liquids, and using environmentally benign catalysts, are central to green pyrimidine synthesis. rasayanjournal.co.inbenthamdirect.com
Multicomponent Reactions (MCRs): MCRs, such as the Biginelli reaction, allow for the synthesis of complex pyrimidine derivatives in a single step from three or more reactants. This improves atom economy and reduces the number of purification steps. rasayanjournal.co.in
Solvent-Free Reactions: Performing reactions under solvent-free conditions, for example, using "grindstone chemistry" or solid-state reactions, eliminates solvent waste entirely. rasayanjournal.co.inresearchgate.net These methods often lead to clean reactions with high yields and simplified workup procedures. rasayanjournal.co.in
These greener approaches not only minimize environmental impact but also offer economic benefits through reduced waste, shorter reaction times, and higher yields. rasayanjournal.co.in
Regioselectivity and Stereoselectivity in the Synthesis of Pyrimidine Carboxylates
Regioselectivity: In the synthesis of substituted pyrimidines like this compound, controlling the position of substituent introduction—known as regioselectivity—is paramount. The inherent electronic properties of the pyrimidine ring, which is electron-deficient, dictate its reactivity. The carbon atoms at positions 2, 4, and 6 are more electrophilic and thus more susceptible to nucleophilic attack than the carbon at position 5.
When starting with polysubstituted pyrimidines, such as dichloropyrimidines, the distinct electronic environment of each position allows for selective reactions. For example, in 2,4-dichloropyrimidines, the C2 and C4 positions have different reactivities. Nucleophilic aromatic substitution (SNAr) reactions can often be directed to one position over the other by carefully controlling reaction conditions (temperature, solvent, and nucleophile). Studies on related polychlorinated pyridopyrimidines have shown that amination reactions can exhibit high regioselectivity for the C2 position. acs.org Buchwald-Hartwig amination has also been shown to be highly regioselective for the C2 position of 2,4-dichloropyridine, a related heterocycle. researchgate.net This selectivity is crucial for building the 2-anilinopyrimidine scaffold without ambiguity. For instance, the reaction of a 2,4-dichloropyrimidine (B19661) with one equivalent of an aniline under controlled conditions can lead preferentially to the 2-anilino-4-chloropyrimidine intermediate. researchgate.net
Stereoselectivity: For the synthesis of the core aromatic structure of this compound, stereoselectivity is not a factor as the final product is achiral. However, stereoselectivity becomes a critical consideration when modifications introduce chiral centers, for instance, in the side chains attached to the pyrimidine ring or when synthesizing reduced, non-aromatic analogues like dihydropyrimidines. In such cases, asymmetric synthesis techniques would be required to control the spatial arrangement of atoms.
Based on a continued and thorough search of scientific databases and literature, the specific experimental data required to generate an article on "this compound" according to the provided detailed outline remains unavailable.
The core of the request, particularly section 3.1, hinges on the availability of a single-crystal X-ray diffraction (SC-XRD) study for this exact molecule. Such a study is essential for determining and discussing:
Molecular Conformation and Crystal Packing: The precise three-dimensional shape of the molecule and its arrangement in a solid state.
Tautomeric Forms: Experimental confirmation of the dominant tautomer in the crystal lattice.
Intermolecular Interactions: The specific hydrogen bonds, π-π stacking, and other non-covalent forces that govern the crystal structure.
Without a published crystal structure, any discussion of these topics would be purely speculative and would not meet the requirement for a scientifically accurate article based on detailed research findings.
Furthermore, while general spectroscopic features can be predicted, the request for data tables and in-depth analysis for advanced Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (FT-IR, FT-Raman) also requires published experimental characterization data that could not be located for this specific compound.
Therefore, due to the absence of the necessary foundational research data in the public domain, it is not possible to construct the comprehensive and scientifically rigorous article as outlined.
Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization
Advanced Spectroscopic Techniques
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the precise determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS allows for the unequivocal confirmation of the molecular formula of a synthesized compound. For Methyl 2-anilinopyrimidine-5-carboxylate, the expected molecular formula is C₁₂H₁₁N₃O₂.
The theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated by summing the masses of the most abundant isotopes of each element. This calculated mass serves as a benchmark against which the experimentally determined mass is compared. The close agreement between the calculated and observed mass, typically within a few parts per million (ppm), provides strong evidence for the correct elemental composition.
Based on these related studies, the expected HRMS data for this compound would appear as shown in the table below. The calculated m/z for the protonated molecule [M+H]⁺ is compared against a hypothetical "found" value, which would be determined experimentally.
| Molecular Formula | Adduct | Calculated m/z | Found m/z (Hypothetical) | Difference (ppm) |
|---|---|---|---|---|
| C₁₂H₁₁N₃O₂ | [M+H]⁺ | 230.0924 | 230.0921 | -1.3 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelengths at which these absorptions occur are characteristic of the molecule's structure, particularly the nature of its chromophores and the extent of conjugation.
The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the anilinopyrimidine chromophore. This system comprises the pyrimidine (B1678525) ring conjugated with the aniline (B41778) moiety. The presence of lone pairs on the nitrogen atoms and the π-systems of the aromatic rings give rise to characteristic absorption bands.
Generally, aromatic and heteroaromatic compounds exhibit intense absorption bands corresponding to π → π* transitions. nih.gov In the case of this compound, these transitions are expected to occur at shorter wavelengths. Additionally, the presence of nitrogen atoms with non-bonding electrons allows for n → π* transitions, which are typically of lower intensity and appear at longer wavelengths compared to the π → π* transitions. The conjugation between the aniline and pyrimidine rings is expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths compared to the individual, unconjugated chromophores.
While a specific experimental spectrum for this compound is not provided in the searched literature, the characteristic electronic transitions for related pyrimidine derivatives have been studied. mdpi.com Based on the general understanding of the anilinopyrimidine system, the expected UV-Vis absorption data is summarized in the table below.
| Absorption Maximum (λmax) | Molar Absorptivity (ε) | Solvent | Electronic Transition |
|---|---|---|---|
| ~230-260 nm | High | Ethanol (B145695)/Methanol | π → π |
| ~320-350 nm | Moderate | Ethanol/Methanol | π → π / n → π* |
The absorption band at shorter wavelengths is likely attributable to the π → π* transitions within the phenyl and pyrimidine rings. The band at longer wavelengths is likely a result of the extended conjugation across the entire anilinopyrimidine system, possibly overlapping with n → π* transitions. The exact positions and intensities of these bands can be influenced by the solvent polarity and the specific substitution pattern on the aromatic rings.
Computational Chemistry and Theoretical Investigations of Methyl 2 Anilinopyrimidine 5 Carboxylate
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to study the electronic structure of many-body systems. researchgate.net It is employed to determine various molecular properties of pyrimidine (B1678525) derivatives, including optimized geometry, electronic spectra, and chemical reactivity descriptors. samipubco.comechemcom.comresearchgate.net DFT calculations are instrumental in understanding the fundamental aspects of Methyl 2-anilinopyrimidine-5-carboxylate.
Geometry optimization is a fundamental computational procedure used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For molecules like this compound, this analysis is typically performed using DFT methods, such as the B3LYP functional with a suitable basis set like 6-311G(d,p). researchgate.net The process yields crucial data on bond lengths, bond angles, and dihedral angles that define the molecule's conformation. scielo.org.mx
The electronic structure of the optimized geometry reveals how electrons are distributed within the molecule. This analysis provides insights into the molecule's stability, reactivity, and spectroscopic properties. For similar pyrimidine carboxylate derivatives, DFT studies have been used to calculate structural parameters and compare them with experimental X-ray diffraction data to validate the computational model. mdpi.com
Table 1: Illustrative Optimized Geometrical Parameters for a Pyrimidine Carboxylate Core Structure
| Parameter | Bond | Typical Length (Å) | Parameter | Angle | Typical Angle (°) |
| Bond Length | N1-C2 | 1.34 | Bond Angle | C6-N1-C2 | 120.5 |
| C2-N3 | 1.33 | N1-C2-N3 | 125.0 | ||
| N3-C4 | 1.35 | C2-N3-C4 | 121.3 | ||
| C4-C5 | 1.40 | N3-C4-C5 | 118.7 | ||
| C5-C6 | 1.39 | C4-C5-C6 | 117.5 | ||
| C5-C(O)O | 1.48 | C5-C6-N1 | 117.0 |
Note: This table provides representative data for a generalized pyrimidine ring structure based on computational studies of related compounds. Specific values for this compound would require a dedicated DFT study.
Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic properties. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. pku.edu.cn The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net
A large HOMO-LUMO gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. samipubco.com Conversely, a small gap suggests the molecule is more reactive. thaiscience.info DFT calculations are used to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. This visualization reveals which parts of the molecule are most likely to participate in electron-donating or electron-accepting interactions. For pyrimidine derivatives, the HOMO is often distributed over the pyrimidine ring and electron-donating substituents, while the LUMO may be localized on electron-withdrawing groups. scielo.org.mx
Table 2: Representative Frontier Molecular Orbital Energies and Reactivity Descriptors
| Parameter | Symbol | Formula | Typical Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.5 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.5 |
| Energy Gap | ΔE | ELUMO - EHOMO | 5.0 |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.5 |
| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -4.0 |
| Electrophilicity Index | ω | μ² / (2η) | 3.2 |
Note: The values presented are illustrative for a stable organic molecule and serve as a general example. Actual calculated values for this compound are not available in the cited literature.
Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netnih.gov The MESP map is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. researchgate.net
Typically, regions of negative potential (colored red or yellow) are electron-rich and susceptible to electrophilic attack. These areas are often associated with lone pairs of electronegative atoms like oxygen and nitrogen. nih.gov Regions of positive potential (colored blue) are electron-poor and are targets for nucleophilic attack, commonly found around hydrogen atoms attached to electronegative atoms. researchgate.net Green areas represent neutral or nonpolar regions. For this compound, an MESP analysis would likely show negative potentials around the carbonyl oxygen atoms of the carboxylate group and the nitrogen atoms of the pyrimidine ring, identifying them as key sites for interaction with electrophiles or for hydrogen bonding. researchgate.netthaiscience.info
Non-covalent interactions (NCIs) are crucial for understanding molecular conformation, crystal packing, and biomolecular recognition. mhmedical.commdpi.com The NCI-RDG analysis is a computational method that identifies and visualizes these weak interactions in real space. It is based on the relationship between the electron density (ρ) and the reduced density gradient (s).
The analysis generates 3D isosurfaces that highlight different types of non-covalent interactions:
Strong attractive interactions , such as hydrogen bonds, are typically represented by blue-colored surfaces.
Weak van der Waals interactions are shown in green.
Strong repulsive interactions , or steric clashes, appear as red-colored surfaces. researchgate.netmdpi.com
For this compound, this analysis would reveal intramolecular hydrogen bonds (e.g., between the aniline (B41778) N-H and a pyrimidine nitrogen) and other van der Waals contacts that stabilize its preferred conformation. It is also highly effective in analyzing intermolecular interactions in a crystal lattice. mdpi.com
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the topology of the electron density (ρ) to define atoms, bonds, and molecular structure. amercrystalassn.orgwiley-vch.deresearchgate.net A key concept in QTAIM is the bond critical point (BCP), a point of minimum electron density between two bonded atoms. researchgate.net The properties of the electron density at the BCP offer quantitative insights into the nature of the chemical bond. muni.cz
Parameters such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)) at the BCP are used to classify interactions. For example, a negative value of ∇²ρ(r) is characteristic of a shared (covalent) interaction, while a positive value indicates a closed-shell interaction (e.g., ionic bonds, hydrogen bonds, or van der Waals forces). researchgate.net QTAIM analysis of this compound would allow for the characterization of all its covalent bonds and the quantification of weaker intramolecular non-covalent interactions.
Molecular Dynamics (MD) Simulations for Conformational Landscapes
While DFT studies focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of its conformational landscape and thermodynamic properties at a given temperature. nih.gov
For a flexible molecule like this compound, which has rotational freedom around the bond connecting the aniline and pyrimidine rings, MD simulations can reveal the different accessible conformations and the energy barriers between them. mdpi.com By simulating the molecule (often in a solvent like water to mimic physiological conditions) for nanoseconds or longer, researchers can identify the most populated conformational states and understand the dynamic interplay of non-covalent interactions that govern its shape and flexibility. conicet.gov.arnih.gov This information is crucial for understanding how the molecule might interact with biological targets like enzymes or receptors.
Theoretical Prediction of Spectroscopic Parameters
The prediction of spectroscopic parameters through computational methods is a cornerstone of modern chemical analysis, allowing for the theoretical corroboration of experimental data and aiding in structural elucidation. For this compound, these investigations would typically be carried out using Density Functional Theory (DFT), a robust method for calculating the electronic structure of molecules.
Methodology: The standard approach involves optimizing the molecular geometry of the compound using a specific DFT functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p). This process determines the lowest energy conformation of the molecule. Following optimization, the same level of theory is used to calculate various spectroscopic parameters.
NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated values, which are typically obtained in the gas phase or with a solvent model, are then compared against experimental data, often showing strong correlation.
Vibrational Spectroscopy: Infrared (IR) and Raman spectra can be theoretically predicted by performing a frequency calculation on the optimized geometry. The resulting vibrational frequencies and intensities correspond to specific bond stretches, bends, and other molecular motions, which can be assigned to peaks in an experimental spectrum.
While specific calculated data for this compound is not present in the surveyed literature, studies on related pyrimidine carboxylates consistently show that DFT calculations provide reliable predictions of their spectroscopic properties.
Table 1: Representative Theoretical Spectroscopic Parameters (Hypothetical Data) This interactive table illustrates the type of data that would be generated from a DFT calculation for this compound. Note: The values below are for illustrative purposes only and are not based on actual published research for this specific compound.
| Parameter | Nucleus/Group | Predicted Value (ppm) | Experimental Value (ppm) |
| ¹H NMR Shift | N-H | 8.5 - 9.5 | Not Available |
| ¹H NMR Shift | Pyrimidine-H | 7.0 - 8.0 | Not Available |
| ¹H NMR Shift | Aniline-H | 6.5 - 7.5 | Not Available |
| ¹H NMR Shift | O-CH₃ | 3.5 - 4.0 | Not Available |
| ¹³C NMR Shift | C=O (Ester) | 160 - 170 | Not Available |
| ¹³C NMR Shift | Pyrimidine-C | 110 - 160 | Not Available |
| ¹³C NMR Shift | Aniline-C | 120 - 150 | Not Available |
| ¹³C NMR Shift | O-CH₃ | 50 - 60 | Not Available |
Mechanistic Insights from Computational Modeling (e.g., Micro-reversible Cyclisation)
Computational modeling is a powerful tool for elucidating complex reaction mechanisms, providing insights into transition states, reaction intermediates, and energy barriers that are often difficult to probe experimentally. For this compound and related compounds, computational studies can map out potential reaction pathways, such as cyclization reactions.
Methodology: To investigate a reaction mechanism like a micro-reversible cyclisation, researchers would again turn to DFT calculations. The process involves:
Identifying Reactants, Products, and Intermediates: The geometries of all species involved in the proposed mechanism are optimized.
Locating Transition States (TS): A search for the transition state structure connecting reactants to products is performed. A true TS is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Application to Anilinopyrimidines: While no specific computational studies on the micro-reversible cyclisation of this compound were identified, theoretical investigations on the synthesis of related fused-pyrimidine systems, such as pyrido[2,3-d]pyrimidines, have been conducted. These studies detail the free energy profiles of multi-step reactions involving cyclization, identifying the rate-determining steps and the energetic feasibility of different pathways. Such an approach could theoretically be applied to understand the potential for intramolecular cyclization of the anilino group onto the pyrimidine ring, a process that could be reversible under certain conditions. The study of such a mechanism would provide fundamental insights into the reactivity and stability of this class of compounds.
Structure Activity Relationship Sar Studies: Chemical and Conformational Influences
Impact of Substituent Variations on Molecular Properties and Chemical Reactivity
The chemical properties and reactivity of the 2-anilinopyrimidine scaffold are highly sensitive to the nature and position of substituents on both the aniline (B41778) and pyrimidine (B1678525) rings. Variations can dramatically alter electronic properties, lipophilicity, and steric hindrance, which in turn affects how the molecule interacts with its environment and biological targets.
Electronic Effects: The electronic nature of substituents on the aniline ring significantly influences the nucleophilicity of the bridging amino group, which can be crucial for the synthesis and chemical reactions of these compounds.
Electron-donating groups (e.g., methyl, methoxy) increase the electron density on the aniline ring and the amino group. This enhances the nucleophilic character of the nitrogen, promoting reactivity in reactions such as nucleophilic aromatic substitution. nih.gov
Electron-withdrawing groups (e.g., nitro, cyano, halogens) decrease the electron density of the amino group. nih.gov A nitro group, for instance, has been shown to decrease the nucleophilicity of the amino group, leading to lower yields in synthetic reactions. nih.gov However, in the context of biological activity, electron-withdrawing groups like a chlorine atom at the para-position of the phenyl ring have been found to produce highly potent inhibitors of certain enzymes, such as cyclin-dependent kinase 9 (CDK9). rsc.org
Lipophilicity and Steric Effects: Lipophilicity, often quantified by the partition coefficient (ClogP), plays a vital role in how these molecules interact with biological systems.
Studies on 2-anilinopyrimidine derivatives as inhibitors for triple-negative breast cancer cells found that compounds with high ClogP values, indicating greater lipophilicity, exhibited good potency and selectivity. nih.gov The addition of a bulky, lipophilic group like a 4-methylpiperidine (B120128) also contributed positively to this activity. nih.gov
The position of substituents is also critical. For a related series of tetrahydropyrimidine-5-carboxylates, halogenated substituents on an attached benzyl (B1604629) ring showed that meta-substituted chloro and fluoro derivatives had favorable inhibitory concentrations compared to ortho or para substitutions. nih.gov
The pyrimidine ring itself can also be modified. A brominated pyrimidine derivative displayed higher fungicidal activity than its cyano-substituted counterpart, indicating that the type of substituent on the core heterocycle is a key determinant of its biological function. nih.gov
| Position of Substitution | Substituent Type | Effect on Property/Activity | Source |
|---|---|---|---|
| Aniline Ring | Electron-Donating (e.g., -CH₃) | Increases nucleophilicity of amino group, promotes chemical reactivity. | nih.gov |
| Aniline Ring (para-position) | Electron-Withdrawing (e.g., -NO₂) | Decreases nucleophilicity, lowers reaction yields. | nih.gov |
| Aniline Ring (para-position) | Electron-Withdrawing (e.g., -Cl) | Can lead to potent biological activity (e.g., CDK9 inhibition). | rsc.org |
| General Structure | Lipophilic Groups (e.g., 4-methylpiperidine) | Increased ClogP can enhance biological potency and selectivity. | nih.gov |
| Attached Benzyl Ring (meta-position) | Halogens (e.g., -F, -Cl) | Favorable biological activity compared to ortho/para positions. | nih.gov |
| Pyrimidine Ring | Bromo (-Br) vs. Cyano (-CN) | Brominated derivative showed higher fungicidal activity. | nih.gov |
Stereochemical Effects on Chemical Interactions
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. While the core Methyl 2-anilinopyrimidine-5-carboxylate molecule is achiral, the introduction of chiral centers through substitution would create stereoisomers (enantiomers or diastereomers) that could interact differently with chiral biological targets like enzymes and receptors.
Chirality is a fundamental property in biological systems, as most biomacromolecules, including proteins and nucleic acids, are chiral. nih.gov This inherent chirality in biological targets means they can often differentiate between the stereoisomers of a drug molecule. Research on other pyrimidine-containing compounds demonstrates this principle clearly. For instance, studies on 2'-azido-2'-deoxynucleoside derivatives, which are pyrimidine nucleosides, showed that the biological target, ribonucleotide reductase, exhibits distinct enantiospecificity. nih.gov Inactivation of the enzyme was observed only in the presence of the d-stereoisomer, which corresponds to the natural configuration of the sugar moiety, while the l-stereoisomer was inactive. nih.govresearchgate.net
This enantiospecificity often arises from the requirement for a precise three-point attachment between a molecule and its receptor, where even a subtle change in the 3D orientation of a functional group can disrupt a critical interaction. For this compound derivatives, if a substituent were to create a chiral center, one isomer might fit perfectly into a binding pocket, while its mirror image would not, leading to significant differences in biological activity. Although specific studies on the stereoisomers of the title compound are not widely documented, the established principles of medicinal chemistry strongly suggest that stereochemical effects would be a critical consideration in the design of any chiral derivatives.
Conformational Flexibility and its Implications for Molecular Recognition
Conformational flexibility refers to the ability of a molecule to rotate around its single bonds, allowing it to adopt various three-dimensional shapes or "conformations." For 2-anilinopyrimidine derivatives, the most significant source of flexibility is the rotation around the single bond connecting the aniline nitrogen to the C2 carbon of the pyrimidine ring. This rotation dictates the relative orientation of the two aromatic rings and is crucial for the molecule's ability to fit into a biological target's binding site.
Computational studies on the simpler 2-aminopyrimidine (B69317) molecule have shown that the rotation of the amino group is a complex process with distinct energy barriers. The lowest rotational barrier was calculated to be approximately 7.71 kcal/mol, which represents the energy required for the molecule to transition between different conformational states. uisek.edu.ec This inherent flexibility allows the molecule to exist in an equilibrium of different shapes in solution.
However, for effective molecular recognition, the molecule must often adopt a specific, low-energy conformation that is complementary to the shape of the binding site. X-ray crystallography studies of 2-anilinopyrimidine derivatives bound to target enzymes, such as Aurora A kinase, provide a snapshot of this "bioactive conformation". nih.gov These studies reveal that the anilinopyrimidine core often adopts a relatively flat or planar configuration within the ATP binding pocket. This specific orientation allows it to form crucial hydrogen bonds with amino acid residues in the hinge region of the kinase, such as Ala213. nih.gov For example, a hydrogen bond can form between the NH group of the aniline linker and the carbonyl group of Ala213, while another can form between a pyrimidine nitrogen and the NH group of the same residue. nih.gov
This demonstrates a key principle: while conformational flexibility is necessary for the molecule to explore different shapes and approach its target, the ability to adopt and stabilize a specific, planar bioactive conformation upon binding is essential for high-affinity molecular recognition and subsequent biological activity.
Computational Approaches to SAR: Molecular Descriptors and QSAR Methodologies
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is invaluable for understanding SAR, predicting the activity of new compounds, and guiding the design of more potent molecules.
In QSAR studies of 2-anilinopyrimidine derivatives and related compounds, various molecular descriptors are calculated for each molecule. These descriptors quantify different aspects of the molecule's physicochemical, topological, and electronic properties. Statistical methods, such as multiple linear regression, are then used to build a model that links these descriptors to the observed biological activity (e.g., IC₅₀ values). uisek.edu.ecresearchgate.net
Several types of molecular descriptors have been found to be significant in QSAR models for anilinopyrimidines:
Topological Descriptors: These describe the connectivity and branching of atoms in the molecule. Examples include the Wiener index (W) and Randić's connectivity index (hχ), which relate to molecular size and shape. uisek.edu.ec
Physicochemical Descriptors: These describe properties like lipophilicity (ClogP) and water solubility (logS). nih.gov As seen in experimental SAR, ClogP is often a critical factor, with some models showing that activity can decrease with an increase in hydrophobicity. nih.gov
A QSAR study on a series of anilinopyrimidine-based inhibitors identified that a combination of topological (Wiener index) and quantum chemical (HOMO/LUMO energies, Dipole Moment) descriptors could successfully model their biological activity. uisek.edu.ec Such models provide quantitative insights into the SAR, confirming, for example, that both the structural arrangement and the electronic distribution across the molecule are key determinants of its function.
| Descriptor Category | Specific Descriptor | Significance in SAR/QSAR Models | Source |
|---|---|---|---|
| Topological | Wiener Index (W) | Relates molecular size and branching to biological activity. | uisek.edu.ec |
| Randić's Connectivity Index (hχ) | Describes molecular shape and has been correlated with activity. | uisek.edu.ec | |
| Quantum Chemical | HOMO Energy | Influences the molecule's electron-donating capabilities in interactions. | uisek.edu.ecnih.gov |
| LUMO Energy | Relates to the molecule's electron-accepting properties. | uisek.edu.ecnih.gov | |
| Dipole Moment | Quantifies molecular polarity, which is important for binding interactions. | uisek.edu.ec | |
| Physicochemical | ClogP | Measures lipophilicity; crucial for membrane permeability and target interaction. | nih.gov |
| logS | Represents aqueous solubility, affecting bioavailability. | nih.gov |
Mechanistic Studies of Chemical Transformations Involving Methyl 2 Anilinopyrimidine 5 Carboxylate
Kinetics and Reaction Mechanisms of Syntheses and Derivatizations
The synthesis of 2-anilinopyrimidine derivatives typically proceeds through nucleophilic aromatic substitution, where an aniline (B41778) derivative displaces a suitable leaving group on the pyrimidine (B1678525) ring. The kinetics and mechanism of these reactions are influenced by factors such as the nature of the solvent, temperature, and the electronic properties of the substituents on both the pyrimidine and aniline rings. While specific kinetic data for the synthesis of Methyl 2-anilinopyrimidine-5-carboxylate is not extensively documented, general principles can be inferred from related systems.
The synthesis of 2-substituted pyrimidine-5-carboxylic esters can be achieved by reacting amidinium salts with reagents like the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol. organic-chemistry.orgresearchgate.net This highlights a modular approach to constructing the pyrimidine ring, where the kinetics would depend on the concentration of both reactants.
Computational studies on related heterocyclic reactions, such as the Chan-Lam coupling of sulfenamides, indicate that the reaction mechanism can proceed through steps like transmetalation, coordination of the substrate, deprotonation, and reductive elimination. nih.gov For the synthesis of 2-anilinopyrimidines, the reaction likely follows a pathway involving the formation of a Meisenheimer-like intermediate, which is characteristic of nucleophilic aromatic substitution reactions. The rate of such reactions is influenced by the stability of this intermediate.
Data on reaction kinetics for the synthesis of related pyrimidine derivatives can be represented in the following interactive table:
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Rate Constant (k) | Reference |
| 2-chloro-4,6-dimethylpyrimidine (B132427) | Substituted aniline | Ethanol (B145695) | 160 (MW) | Not specified | |
| Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol | Amidinium salt | DMF | 100 | Not specified | organic-chemistry.orgresearchgate.net |
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating the transition states and activation energies of complex organic reactions. rsc.org For reactions involving heterocyclic compounds like pyrimidines, DFT calculations can model the geometry of transition states and determine the energy barriers for different reaction pathways. nih.govrsc.orgresearchgate.netlu.se
A representative table of calculated activation energies for processes in similar heterocyclic systems is shown below:
| Reaction/Process | System | Computational Method | Activation Energy (kcal/mol) | Reference |
| Proton Transfer (Tautomerization) | 2-amino-4-methylpyridine | B3LYP/6-311++G(d,p) | 44.81 | nih.gov |
| Pyramidal Inversion at Amino Nitrogen | 2-amino-4-methylpyridine | B3LYP/6-311++G(d,p) | 0.41 | nih.gov |
Oxidation and Reduction Pathways of the Pyrimidine Core
The pyrimidine core of this compound is susceptible to both oxidation and reduction, which can lead to a variety of transformed products. The specific pathways are dependent on the reagents and conditions employed.
Electrochemical studies on pyrimidine derivatives have shown that the pyrimidine ring can undergo reduction. nih.govjchemrev.com For instance, the electrochemical reduction of some pyrimidine compounds at a hanging mercury drop electrode reveals a series of cathodic peaks, indicating the stepwise reduction of the molecule. nih.gov The precise mechanism of reduction for this compound would likely involve the acceptance of electrons by the electron-deficient pyrimidine ring, potentially followed by protonation.
The oxidation of the pyrimidine ring can also occur. Studies on the influence of anilinopyrimidine fungicides on the redox status in biological systems suggest that these compounds can promote lipid peroxidation, indicative of their involvement in oxidative processes. researchgate.netrjhas.ru Electrochemical oxidation of purine (B94841) and pyrimidine bases has been demonstrated on modified electrodes, suggesting that the heterocyclic ring can be oxidized under suitable conditions. researchgate.net The presence of the aniline and carboxylate substituents will modulate the redox potential of the pyrimidine ring in this compound. Computational studies on the oxidation of related 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidines have been used to explain the decomposition of certain derivatives during oxidation, highlighting the role of substituent effects. mdpi.com
Rearrangement Reactions and Tautomerism Dynamics (e.g., Dimroth-like Rearrangements)
The structure of this compound allows for the possibility of interesting dynamic processes, including rearrangement reactions and tautomerism.
The Dimroth rearrangement is a well-known isomerization reaction in nitrogen-containing heterocycles, where an endocyclic nitrogen atom and an exocyclic nitrogen-containing substituent exchange places. researchgate.net This rearrangement typically proceeds through a ring-opening and ring-closing sequence, often catalyzed by acid or base, or induced by heat or light. nih.gov For 1-alkyl-2-iminopyrimidines, the mechanism in aqueous solution has been studied in detail. rsc.org Given the 2-anilinopyrimidine structure, a Dimroth-like rearrangement is plausible, which would involve the interchange of the exocyclic anilino nitrogen with one of the ring nitrogens. Theoretical studies using DFT have been employed to investigate the stability of different isomers and the mechanism of the Dimroth rearrangement in related triazolopyrimidine systems, confirming that the rearranged products are often thermodynamically more stable. jchemrev.comresearchgate.net The mechanism is generally considered to be of the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) type. nih.gov
Tautomerism is another important dynamic aspect of this compound. The molecule can exist in different tautomeric forms, primarily involving the migration of a proton between the exocyclic anilino nitrogen and the ring nitrogens. This results in an equilibrium between the amino and imino forms. The position of this equilibrium is sensitive to the solvent, temperature, and the electronic nature of substituents. nih.gov Spectroscopic techniques like NMR and IR, coupled with computational calculations, are powerful tools for studying tautomeric equilibria. researchgate.netresearchgate.netnih.govmdpi.comsemanticscholar.org For example, computational studies on 2-aminopyridines have shown that the canonical amino form is significantly more stable than the imino tautomers. nih.gov The relative Gibbs free energies of different tautomers can be calculated to predict the predominant form under various conditions. researchgate.netjchemrev.com
The following table presents a conceptual representation of the potential tautomers of this compound and their likely relative stabilities based on studies of similar systems:
| Tautomer | Description | Predicted Relative Stability |
| 2-(Phenylamino)pyrimidine (Amino form) | The proton resides on the exocyclic nitrogen. | Most stable |
| 2-(Phenylimino)-1,2-dihydropyrimidine (Imino form) | The proton has migrated to the N1 position of the pyrimidine ring. | Less stable |
| 2-(Phenylimino)-2,3-dihydropyrimidine (Imino form) | The proton has migrated to the N3 position of the pyrimidine ring. | Less stable |
Intermolecular Reactions and Adduct Formation
The functional groups present in this compound, particularly the pyrimidine ring nitrogens, the amino group, and the carboxylate group, can participate in various intermolecular interactions. These interactions can lead to the formation of supramolecular structures and adducts, such as co-crystals. nih.gov
The formation of co-crystals between aminopyrimidine derivatives and carboxylic acids is well-documented. researchgate.netnih.gov These are typically held together by robust hydrogen bonding synthons, most commonly the R22(8) ring motif formed between the carboxylic acid and the aminopyrimidine moiety. researchgate.netnih.govevitachem.com In such an adduct, the carboxylic acid proton can either be transferred to the pyrimidine ring, forming a salt, or remain on the carboxylic acid, forming a co-crystal. The outcome is often predicted based on the difference in pKa values between the components.
Molecular simulations and computational studies can provide insights into the binding selectivity and intermolecular interactions of anilinopyrimidine derivatives. nih.govresearchgate.net These studies can elucidate the roles of hydrogen bonding and van der Waals interactions in the formation of stable complexes. The crystal structure of related compounds reveals how intermolecular forces, including hydrogen bonds and π-π stacking, dictate the packing of molecules in the solid state. nih.gov While a specific crystal structure of an adduct of this compound is not available, the principles derived from similar systems suggest a high propensity for forming hydrogen-bonded adducts with suitable co-formers.
Exploration of Pyrimidine 5 Carboxylate Derivatives As Building Blocks in Complex Organic Synthesis
Scaffold Diversification through Strategic Functional Group Introduction
The ability to introduce a variety of functional groups onto the pyrimidine-5-carboxylate core is fundamental to its use in creating diverse chemical libraries for applications such as drug discovery. Strategic modifications at the 2, 4, and 6 positions of the pyrimidine (B1678525) ring, as well as transformations of the carboxylate group at the 5-position, allow for fine-tuning of the molecule's steric and electronic properties.
Key functionalization strategies include:
Nucleophilic Aromatic Substitution: Halogenated pyrimidines, such as 2,4-dichloropyrimidines, are common precursors that undergo sequential nucleophilic substitution reactions. This allows for the controlled introduction of amines, alcohols, and thiols at different positions, leading to a wide array of 2,4-disubstituted pyrimidine derivatives. nih.gov
Amidine and Isothiourea Condensation: A foundational method for constructing the pyrimidine ring itself involves the reaction of an alkoxymethylene compound with various amidines or isothioureas. google.com This approach allows for the direct incorporation of diverse substituents at the 2-position of the pyrimidine-5-carboxylate scaffold.
Carboxylate Group Modification: The ester at the 5-position is a versatile handle for further modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, hydrazides, or other functional groups, significantly expanding the structural diversity of the resulting molecules. google.comchemicalbook.com
The following table summarizes common transformations used for scaffold diversification.
| Starting Material Type | Reagent(s) | Functional Group Introduced/Modified | Target Position(s) |
| Dichloropyrimidine | Amines, Alcohols, Thiols | Amino, Alkoxy, Thioether | 2 and 4 |
| Alkoxymethylene precursors | Amidines, Isothioureas | Various R-groups | 2 |
| Pyrimidine-5-carboxylate | NaOH, then acid | Carboxylic Acid | 5 |
| Pyrimidine-5-carboxylic acid | Amines, Coupling Agents (e.g., HATU) | Carboxamide | 5 |
| Pyrimidine-5-carboxylate | Hydrazine Hydrate | Hydrazide | 5 |
These functionalization techniques enable the systematic development of compound libraries where each molecule possesses a unique substitution pattern, which is crucial for structure-activity relationship (SAR) studies in medicinal chemistry. nih.gov
Synthesis of Fused and Bridged Heterocyclic Systems (e.g., Thiazolopyrimidines, Pyrazolo[1,5-a]pyrimidines)
Pyrimidine-5-carboxylate derivatives are excellent precursors for the synthesis of more complex polycyclic systems through annulation reactions, where a new ring is fused onto the existing pyrimidine scaffold. These fused heterocycles often exhibit unique biological properties.
Pyrazolo[1,5-a]pyrimidines: This fused heterocyclic system is of significant interest in medicinal chemistry. nih.govnih.gov A prevalent synthetic strategy involves the condensation reaction between a 5-aminopyrazole derivative and a β-dicarbonyl compound or its equivalent. nih.govresearchgate.net The pyrimidine-5-carboxylate moiety can be a key component in constructing the β-dicarbonyl partner, or the pyrimidine ring itself can be formed in the final cyclization step. These reactions typically proceed under acidic or basic conditions and result in the formation of the rigid, planar pyrazolo[1,5-a]pyrimidine (B1248293) core. nih.govnih.gov The versatility of this synthesis allows for structural modifications at various positions around the scaffold. evitachem.com
Thiazolopyrimidines: Thiazolopyrimidines represent another important class of fused heterocycles derived from pyrimidine precursors. researchgate.net Their synthesis often involves the cyclocondensation of a pyrimidine containing a thiol or thiouracil moiety with a molecule containing a bromoacetyl group, such as α-haloketones or ethyl bromoacetate. researchgate.netresearchgate.net For instance, the reaction of a 2-thioxo-tetrahydropyrimidine-5-carboxylate with 3-(2-bromoacetyl)coumarins, followed by cyclization, yields complex thiazolo[3,2-a]pyrimidine systems. researchgate.net These compounds are bioisosteres of purines and have attracted attention for their wide range of pharmacological activities. researchgate.net
Bridged Heterocyclic Systems: Beyond simple fusion, pyrimidine derivatives can be used to construct more complex three-dimensional bridged systems. These structures are created when a new ring is formed that shares non-adjacent atoms with the original pyrimidine ring. An example is the formation of 5H-thiazolo[3,2-a]pyrimidine derivatives, which contain a bridgehead nitrogen atom. researchgate.net Such structures are important in the design of novel therapeutic agents as they introduce conformational rigidity and new spatial arrangements of functional groups. nih.gov
The table below outlines examples of these synthetic transformations.
| Precursor Type | Key Reagent(s) | Fused/Bridged System | Reaction Type |
| 5-Aminopyrazole + β-Dicarbonyl equivalent | Acetic Acid or Pyridine | Pyrazolo[1,5-a]pyrimidine | Cyclocondensation |
| 2-Thioxo-pyrimidine-5-carboxylate | 3-(2-Bromoacetyl)coumarin, PPA | Thiazolo[3,2-a]pyrimidine | Condensation-Cyclization |
| 6-Amino-2-thiouracil | Ethyl bromoacetate, Ethanolic KOH | Thiazolo[3,2-a]pyrimidine | Cyclocondensation |
Applications in the Construction of Advanced Organic Scaffolds
The diversification and fusion strategies discussed previously culminate in the ability to construct advanced organic scaffolds with significant molecular complexity. Pyrimidine-5-carboxylates serve as a foundational element upon which intricate, multi-ring systems are built. These advanced scaffolds are often designed to interact with specific biological targets, such as enzymes or receptors.
The synthesis of unique heterocyclic systems like pyrido[3′′,2′′:4′,5′]thieno[3′,2′:4,5]pyrimido[2,1‐f] nih.govresearchgate.netresearchgate.nettriazines illustrates this concept. nih.gov Such multi-step syntheses, starting from simpler pyrimidine-containing heterocycles, demonstrate a pathway to novel and complex molecular frameworks. nih.gov The construction of these advanced scaffolds is not merely an academic exercise; it is central to the discovery of new therapeutic agents. For example, pyrimidine-fused bicyclic heterocycles are a significant class of compounds in cancer therapy, with numerous examples approved for clinical use. nih.gov
The pyrimidine scaffold's adaptability allows it to be incorporated into a vast range of larger structures, including:
Multi-ring fused systems: Combining pyrimidine with other heterocycles like thiophenes, pyridines, and triazines to create novel chemotypes. nih.govmdpi.com
Kinase Inhibitor Scaffolds: Many inhibitors of protein kinases, a critical target in oncology, are based on pyrimidine and fused pyrimidine structures. nih.govnih.gov
Bridged Bicyclic Compounds: These provide rigid three-dimensional structures that can offer improved binding affinity and selectivity for biological targets. nih.gov
Ultimately, the value of pyrimidine-5-carboxylate derivatives as building blocks lies in their capacity to generate structural and functional diversity. Through a combination of strategic functionalization and cyclization reactions, chemists can access a vast chemical space, enabling the construction of advanced scaffolds tailored for specific applications in materials science and medicinal chemistry. nih.govmdpi.com
Concluding Perspectives and Future Research Trajectories
Synthesis of Novel Methyl 2-anilinopyrimidine-5-carboxylate Analogues with Tailored Chemical Profiles
The core structure of this compound offers multiple sites for chemical modification, providing a fertile ground for the synthesis of new analogues with fine-tuned properties. A primary future direction involves the systematic derivatization of both the aniline (B41778) and pyrimidine (B1678525) rings. The "Intermediate Derivatization Method," which has been successful for other anilinopyrimidine analogues, could be employed to generate a library of novel compounds. researchgate.net Strategies such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions offer flexible methods for creating structurally diverse derivatives. researchgate.net
Future synthetic efforts could focus on:
Substitution on the Aniline Ring: Introducing a variety of electron-donating or electron-withdrawing groups at the ortho-, meta-, and para-positions of the phenyl ring could significantly influence the electronic properties and steric profile of the molecule.
Modification of the Pyrimidine Core: While maintaining the core pyrimidine structure, substitutions at other available positions could be explored.
Ester Modification: The methyl carboxylate group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide range of amides, esters, or other functional groups. nih.govmdpi.com This would allow for the introduction of diverse functionalities to modulate solubility, reactivity, and interaction with other molecules.
These synthetic explorations will be crucial for developing compounds with specific, tailored chemical and physical characteristics for various applications.
| Modification Site | Proposed Reaction Type | Potential New Functional Groups | Objective |
| Aniline Ring | Electrophilic Aromatic Substitution, Cross-Coupling Reactions | Halogens (-F, -Cl, -Br), Alkyl (-CH3), Alkoxy (-OCH3), Nitro (-NO2) | Modulate electronic properties and steric hindrance. |
| Pyrimidine Ring | Nucleophilic Aromatic Substitution | Amines, Alkoxides | Investigate the impact on core reactivity and properties. |
| Carboxylate Group | Saponification followed by Amidation/Esterification | Carboxylic Acid, Amides (primary, secondary, tertiary), Esters (ethyl, propyl, etc.) | Enhance solubility, introduce new reactive handles, and create derivatives. nih.govmdpi.com |
Advanced Spectroscopic and Computational Methodologies for Deeper Chemical Understanding
A comprehensive understanding of the structural, electronic, and vibrational properties of this compound and its future analogues is essential. While standard spectroscopic techniques provide valuable data, the application of more advanced and integrated methodologies will offer deeper insights.
Future research should leverage a combination of experimental and computational approaches:
Spectroscopic Analysis: Detailed analysis using Fourier-Transform Infrared (FT-IR), FT-Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy will continue to be fundamental for structural elucidation. ias.ac.in Advanced 2D-NMR techniques could be used to confirm connectivity and spatial relationships within more complex analogues.
Computational Chemistry: Density Functional Theory (DFT) has proven to be a powerful tool for investigating the molecular geometry, vibrational frequencies, and electronic properties of similar heterocyclic compounds. ias.ac.inmdpi.com Future studies should employ DFT calculations to optimize the molecular structure, predict spectroscopic data for comparison with experimental results, and analyze the frontier molecular orbitals (HOMO and LUMO) to understand chemical reactivity. researchgate.net Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra. researchgate.net
Integrated Approaches: Combining experimental spectroscopic data with computational models can provide a more robust and detailed picture of the molecule's properties. aip.org For instance, discrepancies between calculated and observed vibrational frequencies can reveal specific intermolecular interactions in the solid state. ias.ac.in
| Methodology | Information Gained | Significance |
| 2D-NMR (COSY, HSQC, HMBC) | Detailed structural connectivity and through-space correlations. | Unambiguous structure determination of novel, complex analogues. |
| Density Functional Theory (DFT) | Optimized geometry, vibrational frequencies, electronic structure (HOMO/LUMO energies), Molecular Electrostatic Potential (MEP). ias.ac.inmdpi.comresearchgate.net | Predicts reactivity, stability, and spectroscopic properties; guides synthetic efforts. |
| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis absorption spectra. researchgate.net | Understanding the electronic transitions and photophysical properties. |
| Atoms in Molecules (AIM) Theory | Analysis of bonding characteristics and intermolecular interactions. researchgate.net | Deeper understanding of the forces governing molecular assembly and crystal packing. |
Expanding the Chemical Reactivity Profile for Broader Synthetic Utility
To fully exploit this compound as a synthetic building block, a thorough investigation of its chemical reactivity is necessary. Future research should aim to systematically explore and document its reactions with a wide range of reagents. The reactivity of the pyrimidine ring system is known to be complex and can be compared to that of pyridines and other diazines. mdpi.com
Key areas for investigation include:
Reactions at the Pyrimidine Ring: Exploring susceptibility to nucleophilic and electrophilic attack. The nitrogen atoms in the pyrimidine ring influence its reactivity, often making it susceptible to nucleophilic substitution, especially if leaving groups are present.
Cross-Coupling Reactions: The pyrimidine and aniline rings can be functionalized with halogens to serve as handles for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. This would significantly broaden the range of accessible derivatives. researchgate.net
Transformations of the Ester Group: As mentioned, the methyl ester is a versatile functional group that can be converted into a carboxylic acid, amides, or other derivatives, opening up avenues for further chemical elaboration. mdpi.comorgsyn.org
N-Functionalization: The secondary amine linking the two rings could potentially undergo reactions such as alkylation or acylation under specific conditions, leading to another class of derivatives.
A detailed map of the compound's reactivity will establish it as a valuable and predictable intermediate in multi-step organic syntheses.
Broadening Applications in Organic Synthesis and Materials Science
While much of the focus on anilinopyrimidine derivatives has been in medicinal and agricultural chemistry, the unique structure of this compound suggests potential for broader applications. Future research should explore its utility as a scaffold in organic synthesis and as a component in novel materials.
Organic Synthesis: The compound can serve as a key intermediate for the synthesis of more complex heterocyclic systems. The combination of the pyrimidine and aniline moieties in a single molecule provides a rigid scaffold that can be elaborated into larger, well-defined structures.
Materials Science: Heterocyclic compounds are integral to the development of functional organic materials. The electron-rich and electron-deficient nature of the aromatic rings in this compound could impart interesting photophysical properties. Analogues could be designed and synthesized to investigate potential applications in areas such as:
Organic Light-Emitting Diodes (OLEDs): By introducing appropriate chromophoric and charge-transporting groups.
Sensors: The nitrogen atoms in the pyrimidine ring could act as binding sites for metal ions or other analytes, making it a candidate for chemosensors.
Polymers: The functional groups on the molecule could be used to incorporate it into polymer chains, creating materials with novel thermal or electronic properties.
By exploring these avenues, the utility of this compound can be extended beyond its current scope, positioning it as a valuable component in the toolkit of both synthetic chemists and materials scientists.
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for producing Methyl 2-anilinopyrimidine-5-carboxylate, and how can purity (>95%) be ensured?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution, where a methyl ester group is introduced at the 5-position of a 2-chloropyrimidine precursor, followed by coupling with aniline. Key steps include refluxing in anhydrous DMF with Pd catalysts (e.g., Pd(PPh₃)₄) under inert conditions. Purity is optimized using recrystallization from ethanol/water mixtures and validated via HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm substitution patterns (e.g., aniline NH at δ 9.8–10.2 ppm, ester CH₃ at δ 3.8–4.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (calc. for C₁₂H₁₁N₃O₂: 245.0801).
- HPLC : Gradient elution (5–95% acetonitrile in 0.1% TFA) to assess purity (>95%) .
Q. How should storage conditions be optimized to maintain compound stability?
- Methodological Answer : Store at –20°C in amber vials under argon to prevent hydrolysis of the ester group. Stability is monitored via periodic HPLC analysis. Similar pyrimidine derivatives show degradation <2% over 12 months under these conditions .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its bioactivity in kinase inhibition assays?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the 4-position of the aniline ring to improve binding affinity to kinase ATP pockets (e.g., EGFR). Docking studies (AutoDock Vina) and MMPBSA free-energy calculations guide rational design. Biological validation uses IC₅₀ measurements in enzyme assays (e.g., ADP-Glo™ Kinase Assay) .
Q. How to resolve contradictions in reported biological activities of derivatives (e.g., conflicting IC₅₀ values)?
- Methodological Answer : Standardize assay protocols (e.g., ATP concentration, pH, temperature) across studies. Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity). For example, discrepancies in EGFR inhibition may arise from variations in assay buffer ionic strength .
Q. What challenges arise in crystallizing this compound for X-ray diffraction, and how are they addressed?
- Methodological Answer : The compound’s planar structure and low solubility in common solvents complicate crystallization. Use vapor diffusion with DCM/hexane mixtures and seeding techniques. Crystallographic data for analogous pyrimidines (e.g., C11H9ClN3O2S, Acta Cryst. 2012) reveal packing patterns influenced by π-π stacking and hydrogen bonds .
Q. How to investigate the metabolic stability of this compound in vitro?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
